molecular formula C11H23O4P B029080 Dimethyl (2-oxononyl)phosphonate CAS No. 37497-25-9

Dimethyl (2-oxononyl)phosphonate

Cat. No.: B029080
CAS No.: 37497-25-9
M. Wt: 250.27 g/mol
InChI Key: CVMKPYXSQWWZFH-UHFFFAOYSA-N
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Description

Dimethyl (2-oxononyl)phosphonate is an organophosphorus compound with the molecular formula C11H23O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a nonyl chain with a ketone functional group at the second position. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxononyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl methane phosphonate with copper(I) iodide and n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of n-octanoic acid chloride . Another method includes the reaction of trialkyl phosphites with haloacetones under the Michaelis–Arbuzov reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized catalysts and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxononyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphonate group can participate in substitution reactions, forming new phosphonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonate esters, depending on the specific reaction and conditions used.

Scientific Research Applications

Dimethyl (2-oxononyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2-oxononyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The ketone group also allows for various chemical modifications, enhancing its versatility in different reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl (2-oxononyl)phosphonate include:

  • Dimethyl (2-oxopropyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate
  • Dimethyl (2-oxobutyl)phosphonate

Uniqueness

This compound is unique due to its longer nonyl chain, which provides distinct physical and chemical properties compared to shorter-chain phosphonates. This longer chain can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphonates may not be as effective .

Properties

IUPAC Name

1-dimethoxyphosphorylnonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKPYXSQWWZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543968
Record name Dimethyl (2-oxononyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37497-25-9
Record name Dimethyl (2-oxononyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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